molecular formula C23H26N2O3 B366330 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol CAS No. 362001-43-2

11-(3,4-dimethoxyphenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B366330
CAS No.: 362001-43-2
M. Wt: 378.5g/mol
InChI Key: ABZYLKSEPYXAHI-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrahydrobenzo[b][1,4]benzodiazepinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves a multi-step process. One common method starts with the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. This sequence involves a Povarov cycloaddition reaction followed by N-furoylation processes . The structure of the compound is confirmed using techniques such as IR, 1H, 13C-NMR, and X-ray diffraction data .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deep eutectic solvents and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, such as the dimethoxyphenyl group and the tetrahydrobenzo[b][1,4]benzodiazepinone core. These features contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

362001-43-2

Molecular Formula

C23H26N2O3

Molecular Weight

378.5g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H26N2O3/c1-23(2)12-17-21(18(26)13-23)22(25-16-8-6-5-7-15(16)24-17)14-9-10-19(27-3)20(11-14)28-4/h5-11,22,24-25H,12-13H2,1-4H3

InChI Key

ABZYLKSEPYXAHI-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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